Butyric anhydride

Cellulose esterification Reaction kinetics Polymer chemistry

Cellulose ester researchers face excess reagent consumption when using propionic anhydride->20 mol% substitution is required to eliminate film brittleness. Butyric anhydride (CAS 106-31-0) solves this: • 2× functional efficiency: 10 mol% butyryl loading eliminates brittleness vs. >20 mol% for propionyl. • Faster esterification kinetics reduce cycle time vs. propionic anhydride. • Aluminum corrosion ≤50 µm/year at RT-25× lower than acetic anhydride at bp. • Slower hydrolysis than acetic anhydride improves moisture tolerance and process robustness.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 106-31-0
Cat. No. B046445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyric anhydride
CAS106-31-0
SynonymsButyric Anhydride;  Butanoic Anhydride;  Butanoyl Anhydride;  Butyric Acid Anhydride;  Butyryl Oxide;  n-Butyric Acid Anhydride;  n-Butyric Anhydride
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCCC(=O)OC(=O)CCC
InChIInChI=1S/C8H14O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H2,1-2H3
InChIKeyYHASWHZGWUONAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water and alcohol with decomposition;  soluble in ethe

Butyric Anhydride Specifications


Butyric anhydride (CAS 106-31-0), systematically named butanoic anhydride, is a linear, symmetrical aliphatic acid anhydride with the formula (CH₃CH₂CH₂CO)₂O and a molecular weight of 158.20 g/mol [1]. It is a clear, colorless liquid at room temperature with a boiling point of 198-199 °C and a density of 0.967 g/mL at 25 °C [2]. As a C4 acylating agent, it serves as a key intermediate in organic synthesis for introducing the butyryl group (C₃H₇CO–) into target molecules, enabling the production of esters, amides, and mixed anhydrides for applications spanning flavor and fragrance compounds, modified biopolymers, pharmaceutical intermediates, and agrochemicals .

Butyric Anhydride Substitution Limitations


In industrial and research applications, substituting butyric anhydride (C4) with its lower or branched-chain analogs—such as acetic anhydride (C2), propionic anhydride (C3), or isobutyric anhydride (i-C4)—is not a chemically or functionally neutral decision. The alkyl chain length and branching directly govern the physicochemical properties and reactivity profile of the resulting esterified or amidated product [1]. For instance, in polymer modification, the degree of substitution (DS) achievable under identical reaction conditions varies substantially between anhydrides, as does the final polymer's solubility, glass transition temperature, and mechanical flexibility [2]. In cellulose mixed ester production, achieving a non-brittle film requires a minimum of 10 mol% butyryl group incorporation when using butyric anhydride, whereas propionic anhydride demands over 20 mol% propionyl group for comparable anti-brittleness [3]. The quantitative evidence below demonstrates that these differences are not marginal but can be order-of-magnitude in scale, making generic substitution a high-risk decision for product performance and process economics.

Butyric Anhydride Comparative Evidence


Cellulose Esterification Kinetics

In a head-to-head comparative study of lower aliphatic anhydrides for cellulose hydroxyl group esterification using sulfuric acid catalyst in homogeneous solution, the reaction rate followed the order: acetic anhydride > n-butyric anhydride > propionic anhydride > isobutyric anhydride [1]. Specifically, n-butyric anhydride demonstrated a measurably faster reaction rate than propionic anhydride under identical conditions (constant molar anhydride amounts: 80 g propionic vs. 97 g n-butyric) [1]. This finding was independently corroborated by Nadeau and Gould in n-butyl alcohol esterification studies with sulfuric and p-toluenesulfonic acid catalysts [1]. In vapour phase mixed acylation of cellulose, the butyration rate was observed to exceed the mol-fractional mean expectation [2].

Cellulose esterification Reaction kinetics Polymer chemistry

Aluminum Corrosion Compatibility

Comparative materials compatibility data for acid anhydrides in contact with aluminum reveals significant differences. At room temperature, butyric anhydride exhibits a corrosion rate on aluminum not exceeding 50 µm/year [1]. In contrast, acetic anhydride at its boiling point (136 °C) causes aluminum thickness loss of 1.25 mm/year—a rate approximately 25 times higher than butyric anhydride's room-temperature corrosion rate [1]. Propionic anhydride shows no significant action on aluminum up to 80 °C (<0.05 mm/year) but exhibits very severe attack at its boiling point (168 °C) when acid content is below 2% [1]. Critically, butyric anhydride at its boiling point maintains moderate aluminum compatibility provided the mixture contains ≥0.25% water [1].

Materials compatibility Corrosion engineering Chemical storage

Hydrolysis Stability

The rate of hydrolysis upon exposure to water varies substantially across the aliphatic anhydride series. Acetic anhydride reacts rapidly with water, whereas the reaction becomes progressively slower as the molecular mass of the anhydride increases [1]. Butyric anhydride, with a molecular weight of 158.20 g/mol versus acetic anhydride's 102.09 g/mol, exhibits slower water reaction kinetics [1]. This trend is consistent with the increased steric hindrance and reduced electrophilicity of the carbonyl carbons as the alkyl chain lengthens [1].

Hydrolytic stability Storage conditions Process robustness

Anti-Brittleness Efficiency in Cellulose Esters

In the vapor phase mixed acylation of cellulose for film production, the minimum acyl group incorporation required to eliminate brittleness differs markedly between anhydrides. Films derived from soluble mixed triesters achieve non-brittle mechanical properties with as little as 10 mol% butyryl group content when using butyric anhydride [1]. In contrast, achieving comparable anti-brittleness using propionic anhydride requires more than 20 mol% propionyl group incorporation [1]. This 2× differential in functional group loading requirement has direct implications for reagent consumption and process economics.

Cellulose acetate butyrate Polymer properties Film brittleness

Organic Solvent Compatibility

The calculated Log P (octanol-water partition coefficient) for butyric anhydride is 1.996 [1], reflecting its moderate lipophilicity. When grafted onto polymers or biopolymers, the C4 butyryl chain imparts measurably greater hydrophobicity than C2 (acetyl) or C3 (propionyl) modifications. Cellulose butyrates with degree of substitution up to 1.8 are soluble in a broader range of organic solvents than cellulose acetates with DS 2.0-2.4 prepared by similar methods [2]. In PLA composite films, butyrylated cellulose nanofibers (CNFb) produced smoother surfaces with better transparency, mechanical properties, and wettability compared to acetylated (CNFa) and propionylated (CNFp) counterparts [3].

Lipophilicity Polymer solubility Surface modification

Butyric Anhydride Application Scenarios


CAB Film and Coating Manufacturing

The evidence demonstrates that butyric anhydride is the preferred acylating agent for producing flexible, non-brittle cellulose mixed ester films. A minimum of only 10 mol% butyryl group incorporation eliminates film brittleness, compared to over 20 mol% required with propionic anhydride [1]. This 2× efficiency advantage in functional group loading directly reduces reagent consumption and production costs. Furthermore, n-butyric anhydride reacts faster than propionic anhydride in cellulose esterification, reducing cycle time [2]. The resulting cellulose butyrate esters exhibit broader organic solvent solubility than acetates [3], enabling diverse coating formulations.

Aluminum Storage and Handling

For facilities specifying aluminum storage tanks, piping, or reaction vessels, butyric anhydride offers quantifiably superior materials compatibility. At room temperature, aluminum corrosion is limited to ≤50 µm/year [1]. In contrast, acetic anhydride at its boiling point corrodes aluminum at 1.25 mm/year—a 25-fold higher rate [1]. Propionic anhydride, while compatible up to 80 °C, exhibits severe aluminum attack at boiling point [1]. Butyric anhydride maintains moderate compatibility even at elevated temperatures when moisture content exceeds 0.25%, providing the widest safe operational envelope among common industrial anhydrides [1].

Hydrophobic Surface Modification

The intrinsic lipophilicity of the C4 butyryl group (calculated Log P = 1.996 for butyric anhydride) [1] translates to enhanced hydrophobicity in modified materials. Butyrylated cellulose nanofibers (CNFb) incorporated into PLA composites produce smoother surfaces with superior transparency, mechanical integrity, and wettability characteristics compared to acetylated (CNFa) or propionylated (CNFp) alternatives [2]. Additionally, butyric anhydride-modified lignin demonstrates complete solubility in organic monomers and reduces oil-water interfacial tension from 35 J/m² to 15 J/m² [3], validating its use as a bio-based surfactant precursor.

Moisture-Tolerant Synthesis

In synthetic protocols where complete moisture exclusion is impractical or where extended reaction times are required, butyric anhydride's slower hydrolysis kinetics offer a distinct advantage over acetic anhydride. The hydrolysis rate of aliphatic anhydrides decreases as molecular mass increases [1], meaning butyric anhydride (MW 158.20) degrades more slowly in the presence of adventitious water than acetic anhydride (MW 102.09) [1]. This intrinsic stability margin reduces yield losses from side reactions and permits less stringent moisture control measures, improving process robustness and reducing operational overhead.

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